molecular formula C17H15N3O2 B11699410 N'-[(3Z)-5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide CAS No. 324029-70-1

N'-[(3Z)-5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide

Cat. No.: B11699410
CAS No.: 324029-70-1
M. Wt: 293.32 g/mol
InChI Key: KCDDVUFEULCHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3Z)-5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)

Preparation Methods

The synthesis of N’-[(3Z)-5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves the condensation reaction between an indole derivative and a benzohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

N’-[(3Z)-5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential in biological assays, including antimicrobial and anticancer activities.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N’-[(3Z)-5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide can be compared with other similar compounds, such as:

    N’-[(3Z)-1-Hexyl-7-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide: This compound has a similar structure but with different substituents, leading to variations in its properties and applications.

    N’-[(3Z)-5-Nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide:

    N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide: This compound lacks the methyl groups present in N’-[(3Z)-5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide, which can affect its chemical behavior and applications.

Properties

CAS No.

324029-70-1

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)imino]benzamide

InChI

InChI=1S/C17H15N3O2/c1-10-8-11(2)14-13(9-10)15(17(22)18-14)19-20-16(21)12-6-4-3-5-7-12/h3-9,18,22H,1-2H3

InChI Key

KCDDVUFEULCHEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.